molecular formula C11H13NO4 B585362 Ethyl 4-acetamido-3-hydroxybenzoate CAS No. 1346604-18-9

Ethyl 4-acetamido-3-hydroxybenzoate

Cat. No.: B585362
CAS No.: 1346604-18-9
M. Wt: 223.228
InChI Key: UURVEOMRNSPVTI-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-3-hydroxybenzoate is an organic compound with the molecular formula C11H13NO4. . This compound is characterized by its ester functional group, which is derived from 4-acetamido-3-hydroxybenzoic acid. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 4-acetamido-3-hydroxybenzoate is currently unknown . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Once the mode of action and the biochemical pathways are identified, it will be possible to describe these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetamido-3-hydroxybenzoate can be synthesized through the esterification of 4-acetamido-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products Formed

    Oxidation: Formation of 4-acetamido-3-hydroxybenzaldehyde or 4-acetamido-3-hydroxybenzoic acid.

    Reduction: Formation of ethyl 4-acetamido-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-acetamido-3-hydroxybenzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-acetamido-3-hydroxybenzoate can be compared with similar compounds such as:

This compound is unique due to the presence of both hydroxyl and acetamido groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-acetamido-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURVEOMRNSPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-18-9
Record name Ethyl 4-acetamido-3-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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